[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate
Overview
Description
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: is a chemical compound with the molecular formula C10H13NO2.C2H2O4 and a molecular weight of 269.25 g/mol . This compound is known for its unique structure, which includes a benzodioxin ring fused with an ethylamine group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
cholinergic neurotransmission and inflammatory responses . Inhibition of cholinesterases would increase acetylcholine levels, affecting neurotransmission, while inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .
Pharmacokinetics
The compound’s molecular weight (26925) and its structure suggest that it may have good bioavailability
Result of Action
Given its potential inhibitory effects on cholinestrases and lipoxygenase, it could potentially alter neurotransmission and inflammatory responses .
Preparation Methods
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate typically involves the following steps:
Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot.
Chemical Reactions Analysis
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly involving the benzodioxin ring, to form various derivatives.
Common reagents used in these reactions include water radical cations for oxidation and various halides for substitution. The major products formed from these reactions are typically quaternary ammonium cations and substituted benzodioxin derivatives.
Scientific Research Applications
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: has a wide range of scientific research applications:
Comparison with Similar Compounds
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: can be compared with other similar compounds, such as:
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds also contain a benzodioxin ring and exhibit similar chemical properties.
Quinazolinone derivatives: These compounds share some structural similarities and are used in similar research applications.
The uniqueness of This compound lies in its specific combination of the benzodioxin ring and ethylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2H2O4/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10;3-1(4)2(5)6/h2-5,7,10H,6,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLWAAALRXTOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269052-82-5 | |
Record name | 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-α-methyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269052-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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